1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Description
The compound 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a phenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a thiophen-2-ylmethyl group. This structure combines aromatic (phenyl, thiophene) and heterocyclic (oxadiazole, pyrrolidinone) components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-phenyl-4-[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-9-12(11-20(16)13-5-2-1-3-6-13)17-18-15(22-19-17)10-14-7-4-8-23-14/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSVVCUECBQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction.
Construction of the Pyrrolidinone Core: This step often involves cyclization reactions, where the intermediate compounds are cyclized to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Several studies have reported the antimicrobial properties of derivatives related to this compound. For instance, compounds containing oxadiazole and thiophene rings have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Antifungal Properties
-
Antioxidant Activity
- The antioxidant potential of 1-phenyl derivatives has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. These compounds have shown promising results in reducing oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .
- Anticancer Activity
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Antioxidant Properties :
Data Tables
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against S. aureus, E. coli |
| Antifungal | Fungal Inhibition | EC50 = 1.26 µg/mL against R. solani |
| Antioxidant | Radical Scavenging | Comparable activity to standard antioxidants |
| Anticancer | Cell Proliferation | Significant inhibition in cancer cell lines |
Mechanism of Action
The compound’s mechanism of action is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic the structure of other biologically active molecules, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects: Thiophene vs. Fluorophenyl: Thiophen-2-ylmethyl (target compound) offers π-π stacking and sulfur-mediated interactions, whereas fluorophenyl analogs (e.g., HR298494) improve metabolic stability and binding affinity via halogen bonds . Benzyl vs.
Molecular Weight Trends :
- Compounds with pyridine (306.32) or smaller substituents (e.g., fluorine) have lower molecular weights, favoring oral bioavailability. Bulkier groups (e.g., 1-phenylpropyl) may hinder absorption .
Biological Implications :
- The target compound’s thiophene-oxadiazole combination is unique among analogs, suggesting niche applications in targeting sulfur-binding enzymes (e.g., cysteine proteases) or metalloproteins .
- Fluorinated derivatives (e.g., HR298494, P913-0287) are more likely candidates for CNS drugs due to enhanced blood-brain barrier penetration .
Discontinued Compounds :
- The discontinuation of 1-phenylpropyl and thiophen-2-ylmethyl analogs () may reflect challenges in synthesis or unfavorable pharmacokinetics, underscoring the target compound’s optimized design .
Biological Activity
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a pyrrolidinone ring fused with an oxadiazole moiety and a thiophene side chain, which may contribute to its pharmacological properties. This article summarizes the available findings on the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound. Key areas of investigation include:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes related to metabolic disorders.
- Molecular Interactions : Studies using molecular docking have provided insights into its interaction with biological targets.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of oxadiazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| A549 | 12.34 | Cell cycle arrest and apoptosis |
| HeLa | 10.50 | Inhibition of HDAC activity |
Case Studies
A notable study demonstrated that derivatives of 1,2,4-oxadiazoles exhibit higher biological activity than traditional chemotherapeutics like doxorubicin. The compound was found to induce apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways .
Another investigation revealed that modifications in the phenyl ring significantly influenced the anticancer activity, indicating that specific substitutions could enhance efficacy against various cancer types .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit key enzymes involved in metabolic pathways:
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Inhibition of this enzyme is associated with potential therapeutic effects in metabolic syndrome and type 2 diabetes .
- Histone Deacetylases (HDACs) : The compound has shown significant HDAC inhibitory activity, which is crucial for cancer therapy as it can lead to reactivation of tumor suppressor genes .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with various biological targets:
- Binding Affinity : The compound demonstrated strong binding affinities to several targets involved in cancer progression and metabolism.
The docking simulations indicated that the aromatic rings of the compound engage in hydrophobic interactions with amino acid residues within the active sites of target proteins, similar to known inhibitors like Tamoxifen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
